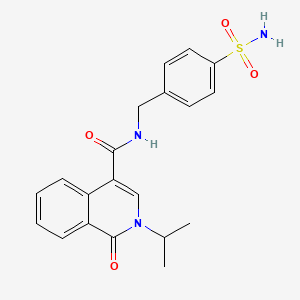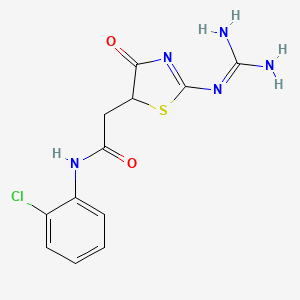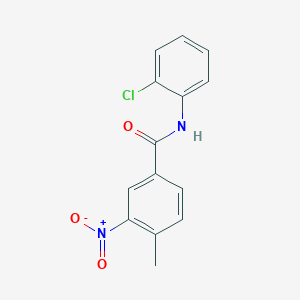![molecular formula C18H11N5O B11028673 8-Phenyl-2-(4-pyridyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11028673.png)
8-Phenyl-2-(4-pyridyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-2-(4-pyridyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a furan ring, followed by cyclization and functionalization steps . The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl2) and solvents like ethanol or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-2-(4-pyridyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or phenyl rings using halogenated reagents.
Common Reagents and Conditions:
Oxidation: H2O2 in acidic medium or KMnO4 in neutral or alkaline medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8-Phenyl-2-(4-pyridyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Phenyl-2-(4-pyridyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. This compound can inhibit the activity of these enzymes by binding to their active sites, thereby interfering with cellular signaling pathways that regulate cell growth, differentiation, and apoptosis . Molecular docking studies have shown that this compound forms hydrogen bonds with key amino acid residues in the active site of the target enzyme .
Comparison with Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Furo[2,3-d]pyrimidine
Comparison: 8-Phenyl-2-(4-pyridyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound exhibits enhanced stability and a broader range of reactivity . Additionally, its furotriazolopyrimidine scaffold provides a versatile platform for further functionalization and derivatization .
Properties
Molecular Formula |
C18H11N5O |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
11-phenyl-4-pyridin-4-yl-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C18H11N5O/c1-2-4-12(5-3-1)15-10-14-17-21-16(13-6-8-19-9-7-13)22-23(17)11-20-18(14)24-15/h1-11H |
InChI Key |
REQMGUJZISIYEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN4C3=NC(=N4)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1E)-1-[(3-chloro-4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028594.png)
![2-[4-Methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-C][1,2,4]triazin-1(4H)-YL]-N-phenylacetamide](/img/structure/B11028600.png)
![8-iodo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11028602.png)
![N-(4-ethylphenyl)-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11028604.png)

![2-(4-Fluorophenyl)-7-(furan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11028612.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11028615.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11028618.png)
![4,8-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11028620.png)

methanone](/img/structure/B11028632.png)
![3-(tert-butyl)-N-(4-(tert-butyl)thiazol-2-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028638.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11028655.png)
